molecular formula C11H21ClN2O2 B13564036 tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride

tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride

Cat. No.: B13564036
M. Wt: 248.75 g/mol
InChI Key: LYORIJIQNZUPGN-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a methylaminomethyl group and a tert-butyl carboxylate protecting group, in its hydrochloride salt form. The tert-butyl group enhances solubility in organic solvents, while the hydrochloride salt improves aqueous stability . Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX ) and analytical software (e.g., Mercury ) for characterization.

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 4-(methylaminomethyl)-2,3-dihydropyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4;/h8,12H,5-7H2,1-4H3;1H

InChI Key

LYORIJIQNZUPGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C1)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

The compound shares key functional motifs with other methylamino-containing derivatives:

  • Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (EP 4374877 ): Similarities: Both contain a methylamino group and a carboxylate ester. Differences: The cyclobutane backbone in the latter lacks the heterocyclic pyrrolidine ring, impacting ring strain and conformational flexibility. Data: LCMS m/z 411 [M+H]⁺ and HPLC retention time of 1.18 minutes (polarity comparable to the target compound) .
  • Phenylephrine Hydrochloride (USP 35 ): Similarities: Both are hydrochloride salts with methylamino groups. Differences: Phenylephrine has a benzene ring and ethanolamine backbone, favoring adrenergic receptor binding, whereas the pyrrolidine core of the target compound may target different biological pathways.
  • ZD7288 (G protein-coupled receptor guide ): Similarities: Contains a methylamino-pyrimidinium chloride moiety. Differences: ZD7288’s planar pyrimidine ring contrasts with the saturated pyrrolidine in the target compound, altering pharmacokinetic properties like blood-brain barrier penetration.

Physicochemical Properties

Property Target Compound Methyl 1-(Methylamino)cyclobutanecarboxylate Phenylephrine HCl
Molecular Weight ~280 g/mol (estimated) 203.67 g/mol 203.67 g/mol
Solubility Moderate in polar solvents High (due to cyclobutane rigidity) High (hydrophilic ethanolamine)
HPLC Retention Likely >2 min (less polar) 1.18 minutes ~3–5 minutes

Pharmacological Relevance

  • By comparison, Ivabradine (benzazepine derivative ) targets ion channels, demonstrating how minor structural changes (e.g., replacing pyrrolidine with benzazepine) drastically alter biological targets.

Biological Activity

The compound tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate hydrochloride is a derivative of pyrrole that has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O2_{2}·HCl
  • Molecular Weight : 217.71 g/mol
  • CAS Number : 643759-58-4

The biological activity of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate hydrochloride is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways crucial for cell proliferation and survival.

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate exhibit significant antimicrobial properties. For instance:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
5mAntileishmanialCC50 = 65.11 μM
Anti-amastigote IC50 = 8.36 μM

This data suggests that the compound may be effective against certain protozoan infections, specifically leishmaniasis, demonstrating a promising therapeutic profile.

Cytotoxicity Studies

Cytotoxicity assays performed using J774 macrophage cells revealed that while higher concentrations (50 and 100 μM) led to significant cell death (≥30% loss in viability), lower concentrations (6.25–25 μM) showed reduced toxicity:

Concentration (μM)% Cell Viability
6.25>90%
12.5~80%
25~70%
50<70%

These findings indicate that the compound's safety profile may allow for effective dosing strategies in therapeutic applications.

Case Studies

Recent studies have explored the efficacy of related pyrrole derivatives in vivo. For example:

  • A study evaluated a structurally similar compound's effect on leishmaniasis in Balb/c mice, showing a 56.2% inhibition in liver parasite burden when administered at a dose of 12.5 mg/kg .

Pharmacokinetics

Pharmacokinetic assessments have shown that the compound maintains stability under physiological conditions:

ParameterValue
Stability in SGF87.55 ± 0.51% after 2 h
Stability in SIF85.47 ± 1.12% after 2 h
Half-life (t1/2_{1/2})5.07 ± 0.72 h

These results suggest that the compound could be suitable for oral administration due to its stability in gastrointestinal conditions.

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